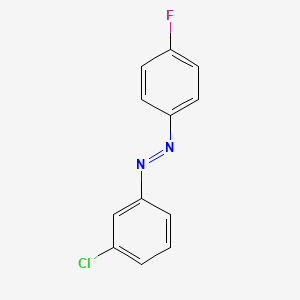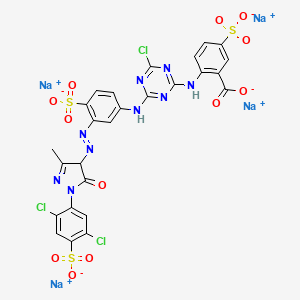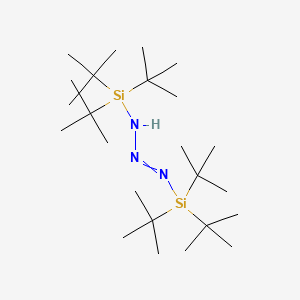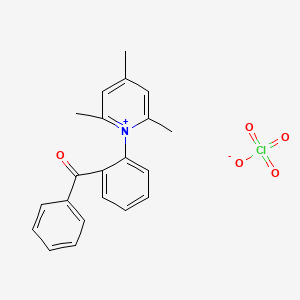
Bis(2-bromoethyl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-bromoethyl) butanedioate is an organic compound with the molecular formula C8H12Br2O4 It is characterized by the presence of two bromoethyl groups attached to a butanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromoethyl) butanedioate typically involves the esterification of butanedioic acid (succinic acid) with 2-bromoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-bromoethyl) butanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromoethyl groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the ester groups can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation: Performed in aqueous or organic solvents with the addition of the oxidizing agent under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or ethers depending on the nucleophile used.
Reduction: Formation of bis(2-hydroxyethyl) butanedioate.
Oxidation: Formation of butanedioic acid and other oxidation products.
Applications De Recherche Scientifique
Bis(2-bromoethyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential as a prodrug or in drug delivery systems due to its ability to undergo controlled chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of bis(2-bromoethyl) butanedioate involves its ability to undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms in the bromoethyl groups more susceptible to nucleophilic attack. The resulting products can interact with various molecular targets and pathways, depending on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl) butanedioate: Similar structure but with chlorine atoms instead of bromine.
Bis(2-iodoethyl) butanedioate: Similar structure but with iodine atoms instead of bromine.
Bis(2-fluoroethyl) butanedioate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Bis(2-bromoethyl) butanedioate is unique due to the specific reactivity of the bromoethyl groups, which can undergo a wide range of chemical transformations. The presence of bromine atoms provides a balance between reactivity and stability, making it a versatile compound for various applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
90085-84-0 |
|---|---|
Formule moléculaire |
C8H12Br2O4 |
Poids moléculaire |
331.99 g/mol |
Nom IUPAC |
bis(2-bromoethyl) butanedioate |
InChI |
InChI=1S/C8H12Br2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2 |
Clé InChI |
DSOPUQZZMOTWDF-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)OCCBr)C(=O)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)

![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)




